Technical Documentation Center

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
  • CAS: 933727-06-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for conformationally restricted, bifunctional building blocks has surged. 2,3,4,5-Tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for conformationally restricted, bifunctional building blocks has surged. 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS: 933727-06-1) represents a highly privileged scaffold[1]. By combining the favorable ADME properties of the 1,4-benzoxazepine core with a versatile carboxylic acid synthetic handle, this molecule serves as a critical starting point for developing central nervous system (CNS) therapeutics and cardiovascular modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its speciation, lipophilicity, and the self-validating analytical protocols required for its characterization.

Structural & Electronic Architecture

The molecular architecture of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid dictates its unique physicochemical behavior. The core consists of a benzene ring fused to a saturated 7-membered 1,4-oxazepine ring.

  • Hydrogen Bonding & Electronics: The oxygen atom at position 1 acts as a weak hydrogen bond acceptor, while the secondary amine at position 4 acts as both a strong hydrogen bond donor and acceptor.

  • Amphoteric Nature: The presence of the basic secondary amine and the acidic carboxylic acid at position 7 renders the molecule amphoteric. At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This internal salt formation drastically alters its lipophilicity and solubility profiles compared to its neutral state.

Speciation Cation Cationic Form (pH < 4.2) Amine: -NH₂⁺- Acid: -COOH Zwitterion Zwitterionic Form (pH 4.2 - 8.7) Amine: -NH₂⁺- Acid: -COO⁻ Cation->Zwitterion pKa₁ ~4.2 Anion Anionic Form (pH > 8.7) Amine: -NH- Acid: -COO⁻ Zwitterion->Anion pKa₂ ~8.7

pH-dependent speciation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

Quantitative Physicochemical Data

Understanding the baseline quantitative metrics of this building block is essential for downstream late-stage functionalization and predicting the pharmacokinetic behavior of its derivatives[2].

ParameterValueMechanistic Significance
CAS Registry Number 933727-06-1Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₀H₁₁NO₃Essential for exact mass calculation in HRMS validation[2].
Molecular Weight 193.20 g/mol Low molecular weight (<200 Da) makes it an ideal fragment-like building block[2].
SMILES O=C(O)c1ccc2c(c1)CNCCO2Enables in silico ADMET predictions and 3D conformer generation[2].
Predicted pKa₁ (Acid) ~4.2Deprotonation of the benzoic acid moiety; dictates solubility at neutral pH.
Predicted pKa₂ (Base) ~8.7Protonation of the secondary oxazepine amine; critical for target binding (e.g., GPCR salt bridges), consistent with related scaffolds like amoxapine[3].
Isoelectric Point (pI) ~6.45The pH at which the molecule is strictly zwitterionic, exhibiting its lowest aqueous solubility.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the characterization of amphoteric compounds must rely on self-validating protocols. The following methodologies explain not just how to measure these properties, but the causality behind each experimental choice.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Causality: Zwitterionic molecules frequently precipitate at their isoelectric point in pure water, invalidating standard aqueous titrations. Utilizing a methanol/water co-solvent system prevents precipitation, maintaining the thermodynamic equilibrium necessary for accurate pKa determination.

  • Solvent Preparation: Prepare three mixtures of methanol/water (e.g., 30%, 40%, 50% v/v) containing 0.15 M KCl to maintain a constant ionic strength.

  • Analyte Dissolution: Dissolve 2.0 mg of the compound in 10 mL of the respective solvent mixture.

  • Blank Titration (Internal Control): Titrate the pure solvent mixture with 0.1 M standardized KOH and HCl. Validation: This establishes the background buffering capacity and accounts for dissolved CO₂ (carbonate error).

  • Analyte Titration: Titrate the analyte solution under a nitrogen blanket at 25.0 ± 0.1 °C.

  • Data Processing: Apply a Gran plot transformation to the titration curve to identify exact equivalence points. Calculate the apparent pKa (psKa) for each methanol fraction.

  • Extrapolation: Plot psKa versus the inverse dielectric constant (1/ε) of the solvent mixtures. Extrapolate to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa. Validation: The linearity of the Yasuda-Shedlovsky plot (R² > 0.99) self-validates the absence of compound aggregation.

Protocol B: Shake-Flask logD(7.4) Measurement with Mass Balance

Causality: Standard logP/logD measurements often fail for zwitterions due to interfacial accumulation or glass adsorption. This protocol mandates orthogonal quantification to prove mass balance.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume changes during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Spiking: Dissolve the compound in the pre-saturated aqueous buffer to a known concentration (e.g., 100 µM).

  • Partitioning: Transfer 1 mL of the spiked buffer and 1 mL of pre-saturated octanol into a silanized glass vial. Causality: Silanization prevents the cationic amine moiety from adsorbing to the negative silanol groups on the glass surface.

  • Equilibration: Shake at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to break any microemulsions.

  • Orthogonal Quantification: Quantify the concentration of the compound in both the aqueous phase ( Caq​ ) and the octanol phase ( Coct​ ) using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total recovered mass: (Caq​×Vaq​)+(Coct​×Voct​) . The protocol is only valid if recovery is ≥ 95%. Causality: Measuring only one phase and assuming the rest partitioned into the other phase ignores potential loss to the interface or degradation.

Workflow Step1 1. Phase Saturation Pre-equilibrate Octanol & Buffer Step2 2. Analyte Addition Spike Compound into Buffer Step1->Step2 Step3 3. Partitioning Shake 60 min at 25°C Step2->Step3 Step4 4. Phase Separation Centrifuge at 3000g, 15 min Step3->Step4 Step5 5. Orthogonal Quantification LC-MS/MS of Both Phases Step4->Step5 Step6 6. Mass Balance Validation Accept if Recovery ≥ 95% Step5->Step6

Self-validating shake-flask workflow for determining logD at physiological pH.

Implications in Medicinal Chemistry

The 1,4-benzoxazepine core is a historically privileged scaffold, serving as the foundation for FDA-approved CNS drugs such as the antidepressant [3].

In modern drug discovery, functionalizing the 1,4-benzoxazepine core has yielded highly potent, selective agents. For instance, substituted derivatives act as high-affinity 5-HT1A receptor agonists, demonstrating potent neuroprotective effects in cerebral ischemia models (e.g., the discovery of Piclozotan)[4]. Furthermore, recent structural biology and medicinal chemistry efforts have demonstrated that 1,4-benzoxazepine derivatives conjugated with caffeic acid can modulate cardiac Ryanodine Receptor 2 (RyR2) and stimulate SERCA2a pump activity, offering novel therapeutic avenues for heart failure[5].

The specific 7-carboxylic acid variant (CAS 933727-06-1) provides a highly versatile synthetic vector. The bare carboxylic acid is highly polar and BBB-impermeable, making it an ideal starting material for synthesizing peripherally restricted drugs. Conversely, it can be easily masked via amidation to tune lipophilicity, CNS penetrance, and target affinity while retaining the favorable conformational space of the 7-membered oxazepine ring.

References

  • Kamei, K., et al. "Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan." Bioorganic & Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2170, Amoxapine." PubChem.[Link]

  • Vargáné, D. S., et al. "Multitargeted Caffeic Acid Derivatives Inhibit Cardiac RyR2- and NaV1.5- Channels but Stimulate SERCA2a Pump Activity." ACS Omega.[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid: Molecular Weight, LogP, and Lead Optimization

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction to the Benzoxazepine Scaffold The 1,4-benzoxazepine ring system is a highly pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction to the Benzoxazepine Scaffold

The 1,4-benzoxazepine ring system is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR modulators. Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS: 933727-06-1) serves as a critical bifunctional building block. Featuring both a secondary amine within the oxazepine ring and a carboxylic acid at the 7-position, this molecule offers orthogonal conjugation sites for rapid library generation [1].

Understanding its precise molecular weight (MW) and partition coefficient (LogP) is not merely an exercise in characterization; it is a fundamental requirement for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile during Lead Optimization.

Molecular Weight Dynamics and Fragment-Based Drug Design (FBDD)

The molecular weight of a starting scaffold dictates the "size budget" available to medicinal chemists before violating Lipinski’s Rule of Five (MW < 500 Da).

Exact Mass and Formula Analysis

The chemical formula for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is C10H11NO3 .

  • Calculated Molecular Weight: 193.20 g/mol

  • Monoisotopic Exact Mass: 193.0739 Da

At 193.20 g/mol , this compound is perfectly positioned for Fragment-Based Drug Discovery (FBDD). It provides a robust, three-dimensional spatial arrangement while leaving over 300 Da of molecular weight "budget" for the addition of lipophilic tails, target-binding warheads, or solubility-enhancing moieties [1].

Structural Impact on Physicochemical Properties
  • The Benzene Ring: Confers structural rigidity and lipophilicity, enabling π−π stacking interactions with target protein residues.

  • The 1,4-Oxazepine Ring: The inclusion of the ether oxygen and secondary amine introduces hydrogen bond acceptors and donors, significantly lowering the overall lipophilicity compared to a purely carbocyclic system.

  • The 7-Carboxylic Acid: Provides a highly polar, ionizable group that dramatically influences the molecule's behavior in aqueous environments.

Lipophilicity: LogP vs. LogD in Physiological Environments

Lipophilicity is the primary driver of passive membrane permeability and target affinity. For 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, we must distinguish between its intrinsic LogP (the partition coefficient of the unionized neutral species) and its LogD (the distribution coefficient at a specific pH).

Intrinsic LogP (Calculated XLogP3)

Based on computational models (XLogP3 methodology) and structural analogs, the intrinsic LogP is approximately 1.1 [2]. This value represents an optimal balance:

  • LogP < 1: Often results in poor lipid bilayer permeability.

  • LogP > 3: Can lead to high plasma protein binding, poor aqueous solubility, and increased metabolic clearance. A LogP of ~1.1 ensures that the neutral form of the molecule is sufficiently lipophilic to cross cell membranes while remaining highly soluble in the aqueous cytosol.

The Zwitterionic Effect (LogD at pH 7.4)

In a physiological environment (pH 7.4), this molecule behaves as a zwitterion. The carboxylic acid (typical pKa ~4.0) will be fully deprotonated (anionic), and the secondary amine (typical pKa ~8.5) will be predominantly protonated (cationic). Consequently, the apparent LogD at pH 7.4 will be significantly lower (often negative) than the intrinsic LogP. This necessitates esterification or amide coupling of the carboxylic acid during drug development to mask the charge and restore membrane permeability.

ADME MW MW = 193.20 g/mol (Favorable Size) Permeability Membrane Permeability (Passive Diffusion) MW->Permeability Solubility Aqueous Solubility (GI Tract Dissolution) MW->Solubility LogP LogP ≈ 1.1 (Balanced Lipophilicity) LogP->Permeability LogP->Solubility Bioavailability High Oral Bioavailability (Lead Optimization) Permeability->Bioavailability Solubility->Bioavailability

Figure 1: Causality pathway showing how MW and LogP synergistically drive oral bioavailability.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound.

PropertyValueClinical / Synthetic Relevance
CAS Number 933727-06-1Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C10H11NO3Indicates a favorable carbon-to-heteroatom ratio.
Molecular Weight 193.20 g/mol Ideal for FBDD; leaves ample room for structural elaboration.
Exact Mass 193.0739 DaCritical for high-resolution LC-MS identification.
Calculated LogP ~1.1Predicts balanced solubility and permeability for the neutral species.
Hydrogen Bond Donors 2 (NH, OH)Enhances target binding but requires optimization to prevent efflux.
Hydrogen Bond Acceptors 3 (O, N, O)Facilitates aqueous solvation.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the theoretical values discussed above must be empirically validated in the laboratory. Below are the self-validating protocols for confirming MW and determining experimental LogP/LogD.

Protocol: Molecular Weight Confirmation via LC-MS (ESI-TOF)

Causality: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is chosen because it provides high mass accuracy (< 5 ppm error), allowing for the unambiguous differentiation of the target compound from synthetic impurities.

  • Sample Preparation: Dissolve 1 mg of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Note: Formic acid ensures the protonation of the secondary amine, enhancing the positive ion signal.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Detection: Operate the mass spectrometer in positive ion mode ( [M+H]+ ).

  • Validation: The expected m/z peak is 194.0817 . If a peak is observed at m/z 216.0636, this indicates the presence of a sodium adduct ( [M+Na]+ ), confirming the presence of the oxygen-rich carboxylic acid moiety.

Protocol: Experimental LogP/LogD Determination (Shake-Flask Method)

Causality: While computational LogP is useful, the shake-flask method remains the gold standard. Centrifugation is strictly required in this protocol to break micro-emulsions; failure to do so will artificially inflate the aqueous phase concentration, resulting in a falsely low LogP calculation.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (pH 7.4 phosphate buffer for LogD, or 0.1 N HCl for intrinsic LogP of the acid) by stirring them together for 24 hours.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Partitioning: Add 20 µL of the stock to a vial containing 1 mL of pre-saturated octanol and 1 mL of pre-saturated aqueous buffer.

  • Agitation: Shake the vial mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3,000 x g for 15 minutes to completely separate the phases and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both via HPLC-UV (at λmax​ ~254 nm).

  • Calculation: Calculate the partition coefficient using the ratio of the Area Under the Curve (AUC): LogP=log10​(AUCoctanol​/AUCaqueous​) .

Protocol Prep Prepare 10mM Stock (in DMSO) Partition Octanol/Water Partition (pH 7.4 or 0.1N HCl) Prep->Partition Sep Phase Separation (Centrifugation at 3000xg) Partition->Sep Quant HPLC-UV Quantification (Both Phases) Sep->Quant Calc LogP Calculation (Ratio of AUCs) Quant->Calc

Figure 2: Step-by-step Shake-Flask workflow for empirical LogP/LogD determination.

Conclusion

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid represents a highly versatile, low-molecular-weight (193.20 g/mol ) scaffold. Its intrinsic LogP (~1.1) provides an excellent starting point for optimization, though its zwitterionic nature at physiological pH requires careful synthetic masking (via amidation or esterification) to maximize cellular permeability. By utilizing rigorous LC-MS and shake-flask methodologies, researchers can accurately validate these parameters, ensuring the integrity of downstream drug discovery pipelines.

References

  • ChemRadar. "9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS#2169652-11-1 | Regulatory Information." chemradar.com. Available at:[Link]

Foundational

Pharmacological Potential of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the seven-membered benzo-fused heterocyclic ring is recognized as a "privileged scaffold." Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the seven-membered benzo-fused heterocyclic ring is recognized as a "privileged scaffold." Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid and its derivatives offer a highly tunable vector for drug discovery. As an application scientist, I approach this scaffold not merely as a static chemical structure, but as a dynamic pharmacological tool. The presence of the C-7 carboxylic acid provides a vital synthetic handle for late-stage functionalization (e.g., cross-coupling or amidation), while the N-4 and C-9 positions allow for precise modulation of steric bulk and electronic properties.

Recent high-throughput screening and structure-based drug design efforts have validated this scaffold in two distinct, high-value therapeutic arenas: epigenetic modulation (specifically CBP/p300 bromodomain inhibition) and anti-parasitic therapeutics (targeting Leishmaniasis and Trypanosomiasis).

Mechanistic Pathways & Pharmacological Targets

Epigenetic Modulation via CBP/p300 Bromodomains

The CREB-binding protein (CBP) and p300 are closely related histone acetyltransferases (HATs) that regulate gene transcription. The bromodomains flanking their catalytic sites target chromatin by binding to acetylated lysine (Kac) residues. Disrupting this protein-protein interaction (PPI) is a validated strategy for downregulating oncogenic transcription.1 demonstrates that the 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone acts as an exceptional N-acetyl-lysine mimetic[1]. The N-4 position can be acylated to mimic the Kac moiety, anchoring the molecule deep within the bromodomain pocket, while the C-7 and C-9 substitutions interact with the solvent-exposed regions to drive selectivity.

Mechanism A 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivative B CBP/p300 Bromodomain (Kac Pocket) A->B Competitive Binding C Chromatin Targeting Disruption B->C PPI Inhibition D Downregulation of Oncogenic Transcription C->D Epigenetic Effect

Figure 1: Mechanism of action for benzoxazepine derivatives in CBP/p300 bromodomain inhibition.

Anti-Parasitic Activity (Leishmaniasis)

Beyond epigenetics, this scaffold has emerged as a potent anti-leishmanial agent. Phenotypic screens have identified highly active analogues, such as those derived from 4,7,9-trisubstituted benzoxazepines, which inhibit the growth of Leishmania mexicana intracellular amastigotes. As detailed in2, the C-7 position (often functionalized via the carboxylic acid precursor) is critical for host macrophage selectivity and aqueous solubility[2]. Furthermore, related derivatives disrupt the PEX14-PEX5 protein-protein interaction essential for peroxisomal protein import in trypanosomes[3].

Quantitative Structure-Activity Relationship (SAR) Data

To guide lead optimization, I have synthesized the critical quantitative data from recent optimization campaigns into a standardized matrix. This table illustrates how specific functionalizations on the core scaffold dictate target affinity and cellular efficacy.

Compound / DerivativePrimary Target / AssayIC50 / EC50Key Structural Feature
TPOP146 CBP Bromodomain Binding134 nMN-acetyl-lysine mimetic at N-4
I-CBP112 CBP/p300 Bromodomain142 nMVoluminous C-9 ether moiety
Compound 1 L. mexicana amastigotes0.023 μM7-(5-methyl-2-thienyl) substitution
Compound 46 L. mexicana amastigotes< 1.0 μMC-7 optimization for aqueous solubility

Experimental Methodologies & Self-Validating Protocols

Scientific integrity requires that experimental workflows are not just a series of steps, but logical, self-correcting systems. Below are the definitive protocols for synthesizing and validating these derivatives.

Synthesis of the Core Scaffold via Reductive Amination

Objective: Construct the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring with a preserved C-7 carboxylic acid handle.

  • Imine Formation: React 5-bromo-2-hydroxy-3-methoxybenzaldehyde with an appropriate amino alcohol in anhydrous dichloromethane (DCM) over 3A molecular sieves for 12 hours.

  • Reductive Amination: Cool the reaction to 0°C. Add sodium borohydride (NaBH4) in methanol dropwise. Stir for 2 hours.

  • Cyclization: Subject the resulting intermediate to intramolecular cyclization using catalytic acid or transition-metal catalysis (e.g., Pd-catalyzed C-N coupling) to close the seven-membered ring.

  • C-7 Functionalization: Perform a palladium-catalyzed Suzuki coupling using the C-7 bromide (or carboxylic acid derivative) with an aromatic boronic ester to yield the final trisubstituted scaffold.

  • Causality Check: The choice of NaBH4 in methanol is deliberate; it is a mild reducing agent that selectively reduces the imine without over-reducing the critical C-7 carboxylic acid or ester precursors, preserving the handle for the downstream Suzuki coupling.

  • Self-Validating System: This protocol incorporates an internal LC-MS checkpoint post-reduction. If the mass of the uncyclized linear intermediate persists (>5% AUC), the system dictates the addition of a Lewis acid catalyst (e.g., AlCl3) to drive the cyclization to completion. The reaction cannot proceed to the cross-coupling phase until the cyclized mass is confirmed, preventing the amplification of impurities.

In Vitro AlphaScreen Assay for CBP/p300 Binding

Objective: Quantify the biochemical affinity (IC50) of the synthesized derivatives for the CBP bromodomain.

  • Preparation: Plate 10 nM of His-tagged CBP bromodomain and 10 nM of biotinylated Kac-peptide in a 384-well ProxiPlate.

  • Compound Addition: Dispense the benzoxazepine derivatives in a 12-point dose-response format (0.1 nM to 10 μM) using an acoustic liquid handler.

  • Incubation: Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (20 μg/mL final concentration). Incubate in the dark for 60 minutes at room temperature.

  • Detection: Read the plate on an EnVision multimode plate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

  • Causality Check: We utilize AlphaScreen technology because it is exceptionally sensitive to transient protein-protein interactions (PPIs) in solution, avoiding the steric hindrance and conformational artifacts often introduced by standard surface-bound ELISAs.

  • Self-Validating System: Every plate must include a known Kac-peptide positive control and a bead-only negative control. The assay calculates the Z'-factor in real-time. If Z' < 0.5, the assay automatically flags the data as invalid, preventing false negatives or false positives from corrupting the SAR pipeline.

Workflow S1 Synthesis of Core Scaffold (Reductive Amination) S2 C-7 Carboxylic Acid Functionalization S1->S2 LC-MS Validation Check S3 In Vitro AlphaScreen (Target Binding) S2->S3 Biochemical Pipeline S4 Phenotypic Screening (Anti-leishmanial) S2->S4 Cellular Pipeline S5 SAR Optimization & Hit-to-Lead S3->S5 IC50 Data (Z' > 0.5) S4->S5 EC50 Data

Figure 2: Self-validating experimental workflow for benzoxazepine derivative synthesis and screening.

References

  • Source: PubMed (ACS Journal of Medicinal Chemistry)
  • Source: PMC (National Institutes of Health)
  • CAS number and chemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine Source: BenchChem Technical Support URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Application Note: Scalable Synthesis and Validation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Validation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction and Strategic Rationale

The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a privileged heterocyclic scaffold in contemporary medicinal chemistry. It is frequently deployed in the design of highly selective kinase inhibitors (such as mTOR inhibitors) and modulators of critical protein-protein interactions, including the PEX14-PEX5 complex in infectious disease models [1, 2].

The specific derivative, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid , serves as an exceptionally versatile bifunctional building block. It enables orthogonal functionalization: the secondary amine can be derivatized via alkylation or amidation, while the C-7 carboxylic acid provides a handle for cross-coupling, amide bond formation, or esterification.

Because direct carboxylation of the unfunctionalized benzoxazepine core lacks regiocontrol, the most robust synthetic strategy relies on a bottom-up construction starting from 4-chromanone, followed by regioselective halogenation, reduction, protection, and palladium-catalyzed carbonylation [1].

Mechanistic Workflow and Causality

As a self-validating synthetic system, each step in this route is designed with specific chemical causality to ensure high regioselectivity and to prevent downstream catalyst poisoning.

  • Ring Expansion (Schmidt Rearrangement): The synthesis initiates with the treatment of 4-chromanone with sodium azide in acidic media. Causality: The thermodynamic driving force of nitrogen insertion expands the six-membered chromanone into the seven-membered 1,4-benzoxazepin-5(4H)-one lactam with absolute regiocontrol [1].

  • Electrophilic Aromatic Substitution: Bromination of the lactam is executed using standard conditions (e.g., NBS). Causality: The ether oxygen atom at position 1 acts as a strong electron-donating group, directing the incoming electrophile exclusively to the para position (C-7), establishing the necessary functional handle for future carboxylation [1].

  • Reduction & Protection: The lactam is reduced to the cyclic amine using lithium aluminum hydride (LiAlH₄). Causality: The secondary amine must subsequently be protected (typically as a tert-butyloxycarbonyl or Boc group). If left unprotected, the secondary amine will act as a competitive nucleophile during the subsequent carbonylation step, leading to uncontrolled polymerization or lactamization, and will poison the palladium catalyst.

  • Palladium-Catalyzed Carbonylation: The Boc-protected 7-bromo intermediate undergoes carbonylation under CO gas. Causality: A bidentate ligand system like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized to provide the steric bulk necessary to drive the oxidative addition of Pd(0) into the stable aryl C-Br bond, followed by CO migratory insertion and hydrolytic cleavage to yield the carboxylic acid.

Synthetic Pathway Visualization

BenzoxazepineSynthesis N1 4-Chromanone N2 Schmidt Rearrangement (NaN3, Acid) N1->N2 N3 1,4-Benzoxazepin-5-one N2->N3 N4 Regioselective Bromination (NBS) N3->N4 N5 7-Bromo-lactam N4->N5 N6 Lactam Reduction (LiAlH4) N5->N6 N7 7-Bromo-benzoxazepine N6->N7 N8 Amine Protection (Boc2O) N7->N8 N9 Pd-Catalyzed Carbonylation (CO gas, Pd(dppf)Cl2, H2O) N8->N9 N10 Boc-Protected Carboxylic Acid N9->N10 N11 Global Deprotection (HCl in Dioxane) N10->N11 N12 Target: 2,3,4,5-tetrahydro-1,4-benzoxazepine- 7-carboxylic acid (HCl salt) N11->N12

Synthetic workflow for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

Experimental Protocols

The following protocols detail the critical carbonylation and deprotection steps, assuming the successful synthesis or commercial procurement of the intermediate tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate [1, 2].

Protocol A: Synthesis of 4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Self-Validating Principle: The reaction is monitored by HPLC. The disappearance of the highly non-polar starting material and the appearance of a more polar, UV-active peak (the acid) confirms successful CO insertion and hydrolysis.

  • Equipment Setup: Equip a high-pressure Parr reactor or a specialized carbonylation autoclave with a magnetic stirrer, internal temperature probe, and a secure gas-inlet system.

  • Reagent Charging: To the reactor, add tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (1.0 eq, 10 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol), and triethylamine (3.0 eq, 30 mmol).

  • Solvent Addition: Suspend the mixture in a degassed solvent system of Methanol:Water (4:1 v/v, 50 mL). Note: Water is strictly required as the nucleophile to intercept the acyl-palladium intermediate, preventing the formation of the methyl ester.

  • Purging & Pressurization: Seal the reactor. Purge the headspace with Nitrogen (3x), followed by Carbon Monoxide (CO) gas (3x). Pressurize the vessel with CO to 50 psi (3.4 bar).

  • Reaction: Heat the vigorously stirring mixture to 80 °C. Maintain temperature and pressure for 12–16 hours.

  • In-Process Control (IPC): Vent the reactor safely. Sample 50 µL, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when starting material is <1% by Area.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo to remove methanol. Adjust the aqueous layer to pH 3-4 using 1M HCl (careful not to cleave the Boc group; keep temperature <10 °C during acidification). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid.

Protocol B: Global Deprotection to Target Compound

Self-Validating Principle: Cleavage of the Boc group generates a highly polar primary amine salt. TLC (Hexanes/EtOAc) will show the complete disappearance of the starting material, while the product remains at the baseline.

  • Reaction: Dissolve the Boc-protected carboxylic acid (1.0 eq, 8 mmol) in anhydrous Dichloromethane (20 mL). Cool to 0 °C.

  • Acidification: Dropwise, add 4M HCl in Dioxane (10 eq, 80 mmol).

  • Stirring: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. A white precipitate (the hydrochloride salt of the product) will begin to form.

  • Isolation: Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid through a Buchner funnel, washing with cold diethyl ether.

  • Drying: Dry the resulting solid under high vacuum at 40 °C for 12 hours to afford 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid hydrochloride .

Quantitative Data & Analytical Validation

Table 1: Expected Yields and Analytical Markers for Key Synthetic Steps

Intermediate / ProductExpected YieldPurity (HPLC)Key Mass Spec (m/z)Key ¹H NMR Shift (DMSO-d6)
1,4-Benzoxazepin-5-one85 - 90%>98%164.1 [M+H]+8.40 (br s, 1H, NH)
7-Bromo-lactam75 - 82%>95%242.0 [M+H]+7.85 (d, 1H, Ar-H)
Boc-7-Bromo-benzoxazepine60 - 70% (2 steps)>97%328.1 [M+H]+1.35 (s, 9H, Boc)
Boc-7-Carboxylic Acid75 - 85%>96%294.1 [M+H]+12.8 (br s, 1H, COOH)
Target Compound (HCl salt) >90% >99% 194.1 [M+H]+ 9.50 (br s, 2H, NH2+)

References

  • Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Application

sample preparation for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid mass spectrometry

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, EP2 antagonists, and antileishmanial agents[1][2][3]. When functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, EP2 antagonists, and antileishmanial agents[1][2][3]. When functionalized with a carboxylic acid at the 7-position, the resulting molecule—2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid—presents a unique bioanalytical challenge: it is a zwitterion.

This application note provides a comprehensive, causality-driven guide to the sample preparation and LC-MS/MS analysis of this amphoteric compound, moving beyond generic protocols to address the specific physicochemical realities of zwitterionic extraction.

Chemical Profiling & Mechanistic Rationale

To design a self-validating extraction system, we must first profile the analyte's ionization behavior. The molecule possesses two distinct ionizable centers:

  • An acidic carboxylic acid on the benzene ring (estimated pKa ~4.0).

  • A basic secondary amine within the 1,4-oxazepine ring (estimated pKa ~8.5–9.5).

At physiological pH (e.g., in plasma or serum), the molecule exists predominantly in its zwitterionic state (deprotonated carboxylate, protonated amine). Traditional reversed-phase (RP) solid-phase extraction (SPE) struggles to retain highly polar zwitterions, leading to target loss during wash steps[4].

To overcome this, we utilize a Mixed-Mode Strong Cation Exchange (MCX) strategy. By artificially lowering the pH of the sample below 3.0, we neutralize the carboxylic acid while maintaining the positive charge on the amine. This forces the molecule into a purely cationic state, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interaction, enabling aggressive organic washing to remove matrix interferences.

Ionization_Logic Zwitterion 2,3,4,5-Tetrahydro-1,4-benzoxazepine -7-carboxylic acid (pI ~ 6.5) Acidic Acidic Environment (pH < 3) Amine (+), Carboxyl (Neutral) Zwitterion->Acidic Protonation Basic Basic Environment (pH > 10) Amine (Neutral), Carboxyl (-) Zwitterion->Basic Deprotonation ESI_Pos ESI Positive Mode [M+H]+ Detection Acidic->ESI_Pos Favors ESI_Neg ESI Negative Mode [M-H]- Detection Basic->ESI_Neg Favors

Mobile phase pH influence on ionization states for amphoteric benzoxazepine compounds.

Step-by-Step Methodologies

The following protocol combines Protein Precipitation (PPT) for matrix depletion[5] with MCX SPE for targeted analyte concentration.

Phase 1: Plasma Protein Precipitation (PPT)

High-protein matrices require preliminary protein crashing to prevent LC column fouling and to release protein-bound analytes.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an isotopically labeled internal standard (IS).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The organic solvent denatures proteins. The formic acid disrupts protein-analyte binding by protonating the analyte, ensuring it partitions into the supernatant rather than co-precipitating with the protein pellet.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 400 µL of 0.1% Formic Acid in water.

    • Causality: Because HILIC and mixed-mode sorbents are sensitive to organic content[6], diluting the acetonitrile prevents premature elution of the analyte from the reversed-phase backbone of the MCX sorbent during the loading phase.

Phase 2: Mixed-Mode Strong Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge (30 mg/1 mL) to activate the hydrophobic domains.

  • Equilibration: Pass 1 mL of 0.1% Formic Acid in water to prepare the ionic exchange sites.

  • Loading: Load the diluted supernatant from Phase 1 at a flow rate of 1 mL/min.

    • Causality: The acidic environment (pH ~2.5) ensures the analyte's amine is positively charged, facilitating strong ionic retention on the sulfonic acid sorbent[4].

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in water to remove hydrophilic salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: This aggressive wash removes hydrophobic interferences (e.g., phospholipids). The analyte remains securely locked to the sorbent via ionic interaction, which is unaffected by organic solvents.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the secondary amine of the benzoxazepine ring, breaking the ionic bond and allowing the methanol to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start 1. Plasma Sample PPT Pre-treatment Load 2. Load on MCX SPE (pH 2.0: Amine is Cationic) Start->Load Wash1 3. Aqueous Wash (0.1% Formic Acid) Load->Wash1 Wash2 4. Organic Wash (100% Methanol) Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Wash2->Elute Analyze 6. LC-MS/MS Analysis (ESI+ Mode) Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE logic for zwitterionic benzoxazepine derivatives.

LC-MS/MS Analytical Conditions

While zwitterions can be analyzed using specialized buffer-free columns[7], a modified reversed-phase approach using a High-Strength Silica (HSS) T3 column provides excellent retention for polar compounds when paired with highly acidic mobile phases[1].

Table 1: Chromatographic Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in Acetonitrile)
0.00 0.4 98.0 2.0
1.00 0.4 98.0 2.0
4.00 0.4 10.0 90.0
5.00 0.4 10.0 90.0
5.10 0.4 98.0 2.0

| 7.00 | 0.4 | 98.0 | 2.0 |

Table 2: Mass Spectrometry Parameters (ESI+ Mode)

Parameter Value Causality / Rationale
Ionization Mode ESI Positive Protonation of the secondary amine yields a strong [M+H]⁺ signal.
Capillary Voltage 3.5 kV Optimal for small molecule basic amines.
Desolvation Temp 500 °C Ensures complete evaporation of the highly aqueous initial mobile phase.
Precursor Ion m/z 194.1 [M+H]⁺ for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

| Product Ions | m/z 148.1, 120.0 | Loss of H₂O and CO₂ (typical for carboxylic acids), followed by ring cleavage. |

Self-Validation & Quantitative Metrics

A robust protocol must be self-validating. To monitor extraction efficiency, track the absolute peak area of the internal standard across batches.

Table 3: Expected Validation Metrics

Metric Target Value Troubleshooting Indicator if Target is Missed
SPE Recovery > 85% Low Recovery: Check loading pH. If pH > 3.0, the carboxylate becomes anionic, creating a net-zero charge (zwitterion) that fails to bind to the MCX cation-exchange sites.
Matrix Effect < 15% (Ion Suppression) High Suppression: The organic wash (100% MeOH) is failing to remove phospholipids. Ensure the MCX sorbent capacity (mg) is not overloaded by the plasma volume.

| Peak Symmetry | 0.9 - 1.2 | Tailing Peaks: Zwitterions interact with secondary silanols. Ensure the reconstitution solvent perfectly matches the 98% aqueous initial mobile phase to prevent solvent-mismatch band broadening. |

References

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. American Chemical Society. 2

  • Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. National Institutes of Health (NIH). 3

  • Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. PubMed. 4

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. 5

  • Online solid phase extraction liquid chromatography using bonded zwitterionic stationary phases and tandem mass spectrometry. Talanta / DiVA Portal. 6

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. 7

  • WO2022272060A1 - Ep2 antagonist compounds. Google Patents. 1

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound 2,3,4,5-tetrahydro-1,4-benzoxazepine-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational and systematic approach to determining appropriate dosing regimens. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of research animals. We will cover critical aspects from physicochemical characterization and vehicle formulation to tiered in vivo study designs, including dose-range finding, pharmacokinetic profiling, and considerations for efficacy modeling. The overarching principle is to equip the researcher with the necessary framework to develop a safe and effective dosing strategy for this and other novel chemical entities.

Introduction: Navigating the Path for a Novel Compound

The successful preclinical development of a novel therapeutic agent hinges on the meticulous establishment of its in vivo pharmacological profile.[1] 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a unique chemical entity with potential therapeutic applications. As with any new molecule, the initial foray into in vivo studies must be approached with a combination of scientific rationale and caution. This application note serves as a roadmap for initiating these critical investigations. We will proceed under the assumption that the compound has demonstrated promising in vitro activity and now requires assessment in a living system. The journey from benchtop to a well-defined in vivo model is a multi-step process that begins with understanding the molecule's fundamental properties.

Safety and Handling Precautions

Before initiating any experimental work, it is imperative to be aware of the potential hazards associated with the compound and its structural analogs. Safety data for related benzoxazepine and benzazepine structures indicate that this class of compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5]

  • Avoid inhalation of dust or aerosols.[4]

  • Prevent contact with skin and eyes.[5]

  • In case of contact, wash the affected area thoroughly with soap and water.[5]

  • For eye contact, rinse cautiously with water for several minutes.[5]

Physicochemical Characterization and Formulation Development

A robust in vivo study is built upon a well-characterized and stable formulation. The physicochemical properties of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid will dictate the choice of vehicle and route of administration.

Solubility Assessment

The carboxylic acid moiety suggests that the solubility of this compound may be pH-dependent.[6] A thorough solubility assessment is the first critical step.

Protocol 1: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers at various physiological pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubate the compound: Add an excess amount of the compound to each buffer in separate vials.

  • Equilibrate: Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify the dissolved compound: Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Record the results: Plot solubility (in µg/mL or µM) against pH.

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the bioavailability and consistent exposure of the test compound.[7][8] For poorly water-soluble compounds, which is a common challenge in drug discovery, various formulation strategies can be employed.[8][9][10]

Table 1: Common Vehicles for Preclinical In Vivo Studies [7]

VehicleProperties and Considerations
Aqueous Vehicles
Saline (0.9% NaCl)Suitable for water-soluble compounds. May not be appropriate for compounds with low aqueous solubility.[7]
Phosphate-Buffered Saline (PBS)Buffered aqueous solution, suitable for soluble compounds.
Co-solvent Systems
10% DMSO, 40% PEG400, 50% SalineA common vehicle for increasing the solubility of hydrophobic compounds. Potential for DMSO-related toxicity at higher doses.
20% Solutol HS 15 in SalineA non-ionic solubilizer and emulsifying agent.
Suspensions
0.5% Carboxymethylcellulose (CMC) in WaterForms a suspension for insoluble compounds. Ensure uniform suspension before each administration.[7]
0.5% Methylcellulose in WaterAnother common suspending agent.
Lipid-Based Formulations
Corn Oil / Sesame OilSuitable for highly lipophilic compounds. Can influence absorption and metabolism.[7][11]

Protocol 2: Formulation Preparation and Stability

  • Select candidate vehicles: Based on the solubility data, select a few candidate vehicles. For a carboxylic acid, a pH-adjusted buffer or a co-solvent system may be a good starting point.

  • Prepare the formulation: Accurately weigh the compound and prepare the formulation to the desired concentration. If preparing a suspension, use a mortar and pestle or a homogenizer to ensure a fine, uniform particle size.

  • Assess stability: Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) and assess its stability over time (e.g., 4 hours, 24 hours). Look for signs of precipitation, crystallization, or degradation.

  • Ensure homogeneity: For suspensions, ensure that the formulation can be easily and uniformly resuspended before each dose administration.[7]

Tiered Approach to In Vivo Dosing Studies

A systematic, tiered approach is recommended to efficiently and ethically determine the optimal dosing regimen. This typically involves a dose-range finding study, followed by a pharmacokinetic study, before moving on to efficacy models.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Modeling Tolerability Single Dose Escalation Study (e.g., 3-5 dose levels) Observation Monitor for Clinical Signs of Toxicity (e.g., body weight, behavior) Tolerability->Observation NOAEL Determine Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL) Observation->NOAEL PK_Study Single Dose PK Study (at 2-3 non-toxic doses) NOAEL->PK_Study Inform Dose Selection Sampling Collect Blood Samples at Multiple Time Points PK_Study->Sampling Analysis Analyze Plasma Concentrations vs. Time Sampling->Analysis Parameters Calculate Key PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Parameters Efficacy Select Doses for Efficacy Studies (based on PK and tolerability) Parameters->Efficacy Guide Dose Regimen Design Model Administer Compound in Relevant Disease Model Efficacy->Model PD Assess Pharmacodynamic (PD) Endpoints Model->PD

Figure 1: A tiered workflow for establishing an in vivo dosing protocol.

Dose-Range Finding (Tolerability) Study

The primary goal of this initial study is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are well-tolerated for subsequent studies.[12]

Protocol 3: Single Ascending Dose Study in Mice

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), with a small number of animals per group (n=3-5).

  • Dose Selection: Based on in vitro potency (e.g., IC50 or EC50), select a starting dose. A common starting point is 1-10 mg/kg. Subsequent doses should be escalated in a logarithmic or semi-logarithmic fashion (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in body weight, activity levels, posture, and grooming.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight. The No Observed Adverse Effect Level (NOAEL) should also be determined.[12]

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing an effective dosing schedule for efficacy studies.[9][13]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentration of the drug.Relates to the onset of action and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
Half-life of the drug.Determines the dosing interval required to maintain therapeutic levels.

Protocol 4: Single-Dose Pharmacokinetic Study in Mice

  • Dose Selection: Based on the tolerability study, select 2-3 well-tolerated doses.

  • Animal Model: Use cannulated animals if possible to facilitate serial blood sampling. Otherwise, use sparse sampling with multiple groups of animals (n=3 per time point).

  • Administration: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time and use non-compartmental analysis software to calculate the key PK parameters.

G cluster_workflow Pharmacokinetic Study Workflow Dose Dose Administration (PO, IP, or IV) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Calc

Figure 2: A simplified workflow for a pharmacokinetic study.

Transitioning to Efficacy Studies

With a solid understanding of the compound's tolerability and pharmacokinetic profile, you can now design rational dosing regimens for efficacy studies.

Key Considerations for Efficacy Study Design:

  • Dose Levels: Select at least three dose levels (low, medium, and high) that are expected to provide a dose-response relationship. The doses should be well-tolerated and based on the PK data to achieve target exposures.

  • Dosing Frequency: The dosing frequency (e.g., once daily (QD), twice daily (BID)) should be determined by the compound's half-life (t½) and the desired therapeutic window.

  • Route of Administration: The route should ideally match the intended clinical route of administration.[9]

  • Duration of Study: The duration will depend on the specific disease model and the endpoints being measured.

Conclusion

Establishing an in vivo dosing protocol for a novel compound like 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a systematic process that requires careful planning and execution. By following the tiered approach outlined in these application notes—from fundamental physicochemical characterization and formulation to dose-range finding and pharmacokinetic studies—researchers can build a robust data package. This foundational knowledge is essential for designing meaningful efficacy studies and advancing a promising compound through the preclinical drug development pipeline. The principles and protocols described herein provide a framework for generating reliable and reproducible in vivo data, ultimately accelerating the path toward potential clinical applications.

References

  • 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride - NextSDS. (n.d.).
  • Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem. (n.d.).
  • 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem. (n.d.).
  • Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools - bonndoc. (n.d.).
  • Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? - AACR Journals. (2016, May 1).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • 2,2-dimethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. (n.d.).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2024, January 21).
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31).
  • Lipid as a Vehicle/Carrier for Oral Drug Delivery - IntechOpen. (2023, February 22).
  • 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | Sapphire Bioscience. (n.d.).
  • 933727-06-1|2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid - BLDpharm. (n.d.).
  • 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid - Molport. (n.d.).
  • 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid-SDS-MedChemExpress. (2025, December 31).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in DMSO

Target Compound: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Overview & Chemical Context 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid presents unique solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO)

Overview & Chemical Context

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid presents unique solubility challenges in drug development workflows. Structurally, the molecule features a secondary amine at the 4-position (basic) and a carboxylic acid at the 7-position (acidic). At a neutral apparent pH, it exists predominantly as a zwitterion. This dual-charge state creates a rigid intermolecular crystal lattice driven by strong electrostatic interactions. While DMSO is the industry standard for high-throughput screening and stock preparation[1], its specific chemical properties require targeted troubleshooting when handling zwitterionic scaffolds.

Core Troubleshooting FAQs

Q1: Why is my compound precipitating in 100% DMSO despite being a small molecule? A1: The insolubility is driven by the zwitterionic nature of the compound. The electrostatic attraction between the protonated amine and the deprotonated carboxylate forms a highly stable crystal lattice. DMSO is a polar aprotic solvent; while it is an excellent hydrogen-bond acceptor, it lacks hydrogen-bond donor capabilities. Consequently, DMSO struggles to effectively solvate the negatively charged carboxylate moiety and cannot overcome the high lattice energy of the zwitterion[2].

Q2: How can I manipulate the compound to achieve a >10 mM stock solution? A2: You must disrupt the zwitterionic pairing by shifting the micro-pH of the solvent system. By adding a small amount of acid or base, you force the molecule into a single-charge state, which is significantly more soluble in organic solvents:

  • Acidic Shift: Adding 1–2 molar equivalents of a volatile acid (e.g., Trifluoroacetic acid, TFA) protonates the carboxylic acid, yielding a more DMSO-soluble ammonium salt.

  • Basic Shift: Adding an organic base (e.g., N,N-Diisopropylethylamine, DIPEA or Triethylamine, TEA) deprotonates the ammonium group, yielding a soluble carboxylate salt. This principle is widely applied in amino acid and peptide solubilization, where basic molecules are reconstituted in acidic solutions and vice versa[3].

Q3: Does the quality, age, or storage condition of my DMSO affect solubility? A3: Critically, yes. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere[1]. Water contamination alters the dielectric constant of the solvent and can cause compounds that are soluble in anhydrous DMSO to precipitate. Always use fresh, anhydrous DMSO stored under an inert atmosphere (e.g., Argon) and avoid repeated freeze-thaw cycles of your stock solutions[1].

Q4: What is the acceptable threshold for DMSO concentration in downstream biological assays? A4: For fragment-based screening and in vitro assays, compounds are typically prepared as 10 mM stock solutions in DMSO[4]. However, when diluting into aqueous cell culture media or assay buffers, the final DMSO concentration should generally not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, protein denaturation, and artifactual assay results[3].

Self-Validating Experimental Protocol

Objective: To achieve a clear, stable 10 mM stock solution of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

Note: This protocol incorporates built-in validation checks to ensure the causality of each step is verified before proceeding.

Step 1: Preparation Accurately weigh the lyophilized compound into a sterile, amber microcentrifuge tube to protect the molecule from potential light degradation.

Step 2: Initial Solubilization Add the calculated volume of anhydrous DMSO to reach a 10 mM concentration. Tightly cap the tube and vortex vigorously for 1–2 minutes[1].

Step 3: Thermal & Mechanical Disruption Sonicate the suspension in a water bath at 37°C for 10 minutes to mechanically break down macroscopic crystals. Validation Check 1: Visually inspect the solution against a light source. If optically clear, proceed to Step 6. If a cloudy suspension persists, the zwitterionic lattice remains intact. Proceed to Step 4.

Step 4: Lattice Disruption (pH Adjustment) Add 1.1 molar equivalents of TFA (to form the acidic salt) OR DIPEA (to form the basic salt) directly to the suspension. The choice of additive depends on the pH requirements of your downstream assay.

Step 5: Re-agitation Vortex for 1 minute and sonicate for an additional 5 minutes. Validation Check 2: The solution should now be optically clear, indicating successful disruption of the zwitterion into a solvated salt.

Step 6: Clarification & Storage Centrifuge the solution at 10,000 x g for 5 minutes to pellet any microscopic insoluble aggregates. Aliquot the clear supernatant into single-use vials and store at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption[1].

Quantitative Solubility Profiles

The following table summarizes the expected solubility limits and visual states of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid under various solvent conditions to aid in rapid comparison.

Solvent SystemAdditive / ModifierMechanism of ActionEstimated Solubility LimitVisual StateRecommended Application
100% Anhydrous DMSO NoneBaseline (Zwitterion intact)< 1 mMCloudy suspensionNot recommended
DMSO 1.1 eq. TFAProtonates carboxylate (Acidic shift)> 50 mMClear solutionIn vitro biochemical assays
DMSO 1.1 eq. DIPEADeprotonates amine (Basic shift)> 50 mMClear solutionAssays requiring neutral/basic pH
10% DMSO / 90% PBS NoneAqueous dilution~ 0.5 mMFine precipitateDirect aqueous dilution (often fails)

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Weigh Compound Add Anhydrous DMSO Check1 Visual Inspection: Is the solution clear? Start->Check1 Sonicate Vortex & Sonicate (10 min at 37°C) Check1->Sonicate No Success Solubilization Successful Filter & Store at -20°C Check1->Success Yes Check2 Visual Inspection: Is the solution clear? Sonicate->Check2 Zwitterion Zwitterion Lattice Intact. Add 1.1 eq. TFA or DIPEA Check2->Zwitterion No Check2->Success Yes Check3 Visual Inspection: Is the solution clear? Zwitterion->Check3 Cosolvent Add Co-solvent (e.g., 10% PEG400) Check3->Cosolvent No Check3->Success Yes Cosolvent->Success Soluble Fail Solubilization Failed Re-evaluate Formulation Cosolvent->Fail Insoluble

Diagnostic workflow for troubleshooting zwitterionic benzoxazepine solubility in DMSO.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 Source: BenchChem URL
  • Peptide Solubilization Guidelines Source: JPT URL
  • DMSO Solubility Assessment for Fragment-Based Screening Source: NIH / PMC URL
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI URL

Sources

Optimization

Technical Support Center: Troubleshooting 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid Synthesis

Overview The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antileishmanial agents 12. However, synthesizing de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antileishmanial agents 12. However, synthesizing derivatives bearing a 7-carboxylic acid (or ester) introduces significant chemoselectivity and regioselectivity challenges. This guide addresses the most common side products encountered during synthesis and provides self-validating protocols to ensure high-purity target acquisition.

Workflow A Amino Alcohol Precursor B Mitsunobu Cyclization A->B PPh3, DIAD (High Dilution) C Deprotection (Boc/Ts) B->C Acidic/Basic Cleavage D 7-COOH Benzoxazepine Target C->D Ester Hydrolysis

General synthetic workflow for 7-COOH benzoxazepine scaffolds.

Section 1: Mitsunobu Cyclization Challenges

Q: During the Mitsunobu cyclization of my N-substituted-2-(2-hydroxyethylamino)benzyl alcohol precursor, I observe significant high-molecular-weight impurities instead of the desired seven-membered ring. What is the mechanistic cause, and how can I suppress this?

Causality Analysis: The formation of a seven-membered 1,4-benzoxazepine ring is entropically disfavored. When the reaction concentration exceeds optimal thresholds, the probability of intermolecular collisions surpasses the rate of intramolecular cyclization, leading to oligomerization. Furthermore, the Mitsunobu reaction requires an acidic nucleophile to efficiently protonate the betaine intermediate formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) 3. If the amine is not protected with an electron-withdrawing group (EWG) to lower its pKa (ideal pKa < 13), the reaction stalls or polymerizes.

Troubleshooting Start Oligomerization Detected (LC-MS) Check1 Is Concentration > 0.05 M? Start->Check1 Yes1 Dilute to 0.01 M in anhydrous THF Check1->Yes1 Yes No1 Check NH pKa Check1->No1 No Check2 Is NH protected with EWG? No1->Check2 Yes2 Optimize DIAD Addition Rate Check2->Yes2 Yes No2 Add N-Sulfonyl Protecting Group Check2->No2 No

Troubleshooting logic tree for mitigating Mitsunobu oligomerization.

Protocol: High-Dilution Intramolecular Mitsunobu Cyclization

  • Preparation: Dissolve the N-protected amino alcohol precursor (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF to achieve a final concentration of 0.015 M.

  • Atmosphere & Temperature: Purge the reaction vessel with N₂ and cool to 0 °C using an ice bath.

  • Controlled Activation: Dissolve DIAD (1.5 eq) in a small volume of anhydrous THF. Add this solution dropwise over 2 hours using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the activated intermediate, suppressing intermolecular collisions.

  • Validation Check (In-Process): After 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation: The protocol is successful if the starting material mass (M+H) is depleted and the cyclized product mass (M+H - 18) is dominant, with <5% of the dimer mass (2M+H - 18) present.

  • Workup: Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Section 2: Chemoselective Lactam Reduction

Q: I am synthesizing the scaffold via the reduction of a 1,4-benzoxazepine-3,5-dione intermediate. However, I am seeing over-reduction of the 7-carboxylic ester moiety to the corresponding benzyl alcohol. How can I achieve chemoselective lactam reduction?

Causality Analysis: The 1,4-benzoxazepine-3,5-dione intermediate contains two lactam carbonyls and one ester at the 7-position. Strong nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity; they will indiscriminately reduce both lactams to amines and the 7-ester to a primary alcohol. As demonstrated in process scale-up studies, avoiding strong reducing conditions is critical for preserving sensitive functional groups on the benzoxazepine core 1. To selectively reduce the lactams while preserving the 7-ester, an electrophilic reducing agent like Borane-THF (BH₃·THF) must be used. Borane coordinates preferentially to the more electron-rich oxygen of the amide/lactam carbonyl before hydride transfer, leaving the less Lewis-basic ester carbonyl intact.

Quantitative Data: Chemoselectivity Profile of Reducing Agents

Reducing AgentLactam Reduction7-Ester/Acid ReductionPrimary Side ProductRecommendation
LiAlH₄ CompleteComplete7-Hydroxymethyl derivativeAvoid for 7-COOH targets
NaBH₄ NoneNoneUnreacted starting materialIneffective for lactams
BH₃·THF CompleteMinimal (if esterified)Trace amine-borane complexOptimal choice
Red-Al CompletePartialComplex mixtureNot recommended

Protocol: Chemoselective Lactam Reduction using Borane-THF

  • Preparation: Suspend the 7-ester-1,4-benzoxazepine-3,5-dione (1.0 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C.

  • Reduction: Slowly add BH₃·THF (1.0 M in THF, 4.0 eq) dropwise.

  • Heating: Gradually warm the reaction to 65 °C and reflux for 12 hours.

  • Validation Check (In-Process): Monitor via TLC (DCM:MeOH 9:1). Validation: The highly polar dione spot must disappear entirely, replaced by a more mobile, UV-active spot corresponding to the amine-borane complex.

  • Decomplexation: Cool to 0 °C and carefully quench with MeOH. Add 1M HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify the aqueous layer to pH 10 with Na₂CO₃ and extract with DCM. The 7-ester remains intact for subsequent hydrolysis.

Section 3: Precursor Assembly & Bis-Alkylation

Q: When scaling up the reductive amination step to form the secondary amine precursor, I am generating significant amounts of the bis-alkylated tertiary amine side product. How can I ensure mono-alkylation?

Causality Analysis: Reductive amination of 5-formyl-salicylic acid derivatives with ethanolamine can lead to over-alkylation because the resulting secondary amine is often more nucleophilic and less sterically hindered than the primary amine starting material 2. If the hydride source is present while the imine is still forming, it will prematurely reduce the imine to the secondary amine, which then reacts with another equivalent of the unreacted aldehyde.

Protocol: Stepwise Reductive Amination

  • Imine Formation: Combine the 5-formyl-salicylic acid derivative (1.0 eq) and ethanolamine (1.1 eq) in anhydrous DCE (0.2 M). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 4 hours.

  • Validation Check (In-Process): Analyze an aliquot by ¹H NMR. Validation: The aldehyde proton signal (~9.8 ppm) must completely disappear, replaced by an imine proton signal (~8.3 ppm). Do not proceed until this is confirmed.

  • Reduction: Filter off the MgSO₄. Cool the filtrate to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Completion: Stir for 2 hours at room temperature. Quench with saturated NaHCO₃. The mono-alkylated product is isolated from the organic layer with >95% selectivity.

References
  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. ACS Publications.
  • A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry. BenchChem.
  • Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. PMC / NIH.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This molecule is amphoteric: it possesses a basic secondary amine within its diazepine ring and an acidic carboxylic acid at the C7 position on the benzene ring. This zwitterionic nature requires precise control over mobile phase pH, source temperature, and ionization parameters to prevent signal suppression, severe peak tailing, and in-source fragmentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Should I acquire data in ESI+ or ESI- mode? A1: You should evaluate both, but ESI+ is generally recommended for maximum sensitivity. While negative ion mode (ESI-) is traditionally favored for carboxylic acids due to their facile deprotonation , the secondary amine in the benzoxazepine ring has a high proton affinity. When using an acidic mobile phase (e.g., 0.1% formic acid), the amine is readily protonated to form an abundant [M+H]+ precursor at m/z 194.1. The acidic environment simultaneously suppresses the ionization of the carboxylic acid, driving the equilibrium entirely toward the positive ion .

Q2: I am observing a massive peak at m/z 150.1 instead of my expected m/z 194.1 in ESI+. What is happening? A2: You are experiencing in-source decarboxylation . Carboxylic acids are notoriously prone to spontaneous decarboxylation (loss of CO2​ , -44 Da) during electrospray ionization if the energy applied in the source is too high . The peak at m/z 150.1 is your [M+H−CO2​]+ fragment forming before the molecule reaches the collision cell.

  • The Fix: Causality dictates that you must reduce the kinetic energy of the ions in the source. Lower your Declustering Potential (DP) or Cone Voltage by 20-30%, and decrease the source temperature slightly.

Q3: My chromatographic peaks are severely tailing. How can I fix this? A3: Peak tailing here is caused by secondary interactions between the basic secondary amine of the benzoxazepine ring and unreacted, acidic silanol groups on the silica-based stationary phase.

  • The Fix: Use a highly end-capped C18 column (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus). If tailing persists, increase the ionic strength of your mobile phase by switching from 0.1% formic acid to 10 mM ammonium formate (pH 3.0) . The ammonium ions will competitively bind to the residual silanols, masking them from your analyte.

Visual Troubleshooting & Workflow Logic

LCMS_Workflow Start Target: 2,3,4,5-tetrahydro-1,4- benzoxazepine-7-carboxylic acid Mode Select Ionization Mode Start->Mode Pos ESI Positive Mode Target: [M+H]+ (m/z 194.1) Mode->Pos Amine protonation Neg ESI Negative Mode Target:[M-H]- (m/z 192.1) Mode->Neg Carboxyl deprotonation MP_Pos Mobile Phase: 0.1% FA (pH ~2.7) Pos->MP_Pos MP_Neg Mobile Phase: 10 mM NH4OAc (pH ~6.8) Neg->MP_Neg Opt Optimize Source Parameters (Temperature, Gas Flow) MP_Pos->Opt MP_Neg->Opt MRM Select MRM Transitions (Precursor -> Product) Opt->MRM

Fig 1. Decision matrix for ionization and mobile phase selection based on amphoteric properties.

Troubleshooting Issue Issue: Low [M+H]+ Signal High [M+H-44]+ Signal Cause Cause: In-Source Decarboxylation of the C7-Carboxylic Acid Issue->Cause Action1 Decrease Cone Voltage / Declustering Potential Cause->Action1 Action2 Lower Source Temperature Cause->Action2 Check Re-evaluate Spectra Target m/z 194.1 > 150.1 Action1->Check Action2->Check

Fig 2. Troubleshooting logic for mitigating in-source decarboxylation during ESI+ ionization.

Step-by-Step Methodology: Self-Validating LC-MS Method Development

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating specific ratio checks, the method automatically verifies its own accuracy before sample analysis begins.

Step 1: Preparation of Tuning Solutions

  • Dissolve 1.0 mg of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid reference standard in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

Step 2: Syringe Pump Infusion & Precursor Ion Optimization

  • Infuse the 1 µg/mL solution at 10 µL/min directly into the ESI source.

  • Scan Q1 from m/z 100 to 300 in Positive mode. Identify the [M+H]+ peak at m/z 194.1.

  • Critical Adjustment: Gradually ramp the Declustering Potential (DP). Stop increasing the DP the moment the m/z 150.1 peak begins to rise relative to the m/z 194.1 peak. This ensures maximum desolvation without inducing in-source decarboxylation.

Step 3: Product Ion Scanning & Collision Energy (CE) Optimization

  • Isolate m/z 194.1 in Q1 and perform a product ion scan in Q3.

  • Sweep the Collision Energy (CE) from 10 to 40 eV using Argon collision gas.

  • Identify the two primary fragments: m/z 150.1 (loss of CO2​ ) and m/z 176.1 (loss of H2​O ).

Step 4: Chromatographic Optimization

  • Connect a highly end-capped C18 column (2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at 0.4 mL/min.

Step 5: System Self-Validation Check

  • Inject a System Suitability Test (SST) sample at 10 ng/mL.

  • Validation Criteria: The system is validated for use only if the signal-to-noise (S/N) ratio of the quantifier transition is > 100, and the ion ratio of the qualifier to quantifier transition remains within ±15% of the established tuning baseline. If the ratio fails, the system must be flagged for source cleaning or re-tuning.

Quantitative Data & Parameter Tables

Table 1: Optimized MRM Transitions and Collision Energies

Note: Exact values may vary slightly depending on the specific mass spectrometer manufacturer (e.g., Sciex vs. Waters vs. Agilent).

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Fragment Mechanism
THBCA 194.1 [M+H]+ 150.1Quantifier22Loss of CO2​ (-44 Da)
THBCA 194.1 [M+H]+ 176.1Qualifier15Loss of H2​O (-18 Da)
THBCA 192.1 [M−H]− 148.1Alt. Quantifier24Loss of CO2​ (-44 Da)
Table 2: Recommended Source Parameters (ESI+)
ParameterRecommended ValueCausality / Rationale
Capillary / Ion Spray Voltage 3500 V - 4000 VSufficient to maintain a stable Taylor cone without causing electrical discharge.
Source Temperature 350°C - 400°CHigh enough to desolvate the aqueous mobile phase, but kept below 450°C to prevent thermal degradation of the carboxylic acid.
Desolvation Gas Flow 10 - 12 L/minSweeps away solvent vapors, concentrating the charged analyte droplets.
Declustering Potential (DP) 40 V - 60 VKept deliberately low to prevent in-source fragmentation of the fragile C7-carboxyl group.

References

  • Gamoh, K., et al. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry, 2003. URL:[Link]

  • Trawiński, J., et al. "Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs." Acta Chromatographica (AKJournals), 2016. URL:[Link]

  • Bollinger, J. G., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Metabolites (MDPI), 2020. URL:[Link]

Optimization

Technical Support Center: Handling &amp; Storage of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Welcome to the Technical Support Center. As a critical N-acetyl-lysine mimetic scaffold, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is utilized extensively in the development of selective CBP/P300 bromodomain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical N-acetyl-lysine mimetic scaffold, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is utilized extensively in the development of selective CBP/P300 bromodomain inhibitors[1]. However, its bifunctional nature—featuring a secondary amine, a carboxylic acid, and an ether linkage within a seven-membered ring—makes it highly susceptible to specific degradation pathways if improperly stored.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common stability issues, understand the mechanistic causality behind degradation, and implement self-validating storage protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound turning yellow or brown during long-term storage? A1: Color changes are the primary visual indicator of secondary amine oxidation . The unprotected nitrogen at position 4 is highly susceptible to atmospheric oxygen and photo-oxidation. When exposed to ambient light or trace transition metals, the amine oxidizes into N-oxides and subsequent oxidative cleavage products. To prevent the generation of irritating nitrogen oxides and thermal decomposition, the compound must be stored away from strong oxidizing agents and light[2].

Q2: I am observing insoluble aggregates when preparing my assay stock solutions. What happened? A2: You are likely observing intermolecular amidation (oligomerization) . Because the molecule contains both a nucleophilic secondary amine and a reactive carboxylic acid, thermal stress or localized dehydrating conditions can drive condensation reactions between adjacent molecules. This forms insoluble polyamide oligomers that will not dissolve in standard assay buffers (e.g., DMSO or aqueous media).

Q3: How does moisture affect the structural integrity of the 1,4-benzoxazepine ring? A3: The compound exists as a zwitterion in its solid state, making it inherently hygroscopic. Absorbed moisture does not just facilitate microbial growth; it acts as a nucleophile. Under localized pH extremes (caused by the zwitterionic nature of the wet powder), the ether linkage at position 1 can undergo acid- or base-catalyzed hydrolysis. This results in ring-opening and the irreversible formation of acyclic amino acid derivatives[3].

Part 2: Quantitative Storage Guidelines

To maintain >99% purity over a 12-month shelf life, adhere strictly to the environmental parameters outlined below.

ParameterOptimal ConditionDegradation Risk if Ignored
Temperature -20°C (Long-term)Thermal amidation (oligomerization)
Atmosphere Argon or N₂ PurgedSecondary amine oxidation
Light Exposure Amber vial / Complete DarkPhoto-oxidation of the amine
Moisture < 10% RH (Desiccated)Ether ring hydrolysis
Solvent (Stock) Anhydrous DMSO (Short-term)Solvolysis / Zwitterionic aggregation

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness in your assays, the following protocols form a self-validating system : Protocol A prevents degradation, while Protocol B empirically verifies that Protocol A was successful before you commit the reagent to expensive biological assays.

Protocol A: Inert Aliquoting and Storage

Causality: This workflow minimizes freeze-thaw cycles, prevents condensation-driven hydrolysis, and displaces atmospheric oxygen to halt secondary amine oxidation.

  • Thermal Equilibration: Remove the master vial from the -20°C freezer and place it in a vacuum desiccator at room temperature for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would initiate zwitterionic aggregation.

  • Inert Handling: Transfer the vial to a glove box or set up a steady stream of Argon/N₂ gas over the workspace.

  • Aliquoting: Weigh the required mass into single-use, amber-glass vials (PTFE-lined caps are mandatory to prevent oxygen ingress).

  • Purging & Sealing: Gently blow Argon into the headspace of each aliquot for 5 seconds to displace ambient air, immediately cap tightly, and wrap the seal with Parafilm.

  • Storage: Transfer immediately to -20°C.

Protocol B: LC-MS Stability Monitoring

Causality: Detects early-stage degradation (N-oxides, oligomers) before they impact downstream CBP/P300 bromodomain inhibition assays.

  • Sample Preparation: Dissolve 1 mg of the stored aliquot in 1 mL of LC-MS grade Methanol. Note: Avoid aqueous buffers for this analytical stock to prevent in-situ hydrolysis.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a 10-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Mass Detection (Positive Ion Mode):

    • Monitor for the intact parent mass: [M+H]⁺ ≈ 194.08 m/z (Calculated for C₁₀H₁₁NO₃).

  • Validation Criteria: The storage protocol is validated if the parent peak represents >95% of the total ion chromatogram (TIC).

    • Troubleshooting: A mass shift of +16 Da indicates amine oxidation (failure of the Argon purge). A mass of ≈ 369 m/z (Dimer minus H₂O) indicates intermolecular amidation (failure of temperature control).

Part 4: Degradation Pathway Visualization

The following diagram maps the causal relationships between environmental stressors and the specific structural failures of the 1,4-benzoxazepine scaffold.

Degradation O2 Oxygen & Light Compound 2,3,4,5-Tetrahydro-1,4-benzoxazepine- 7-carboxylic acid O2->Compound Heat Thermal Stress Heat->Compound Water Moisture & pH Extremes Water->Compound Oxidation N-Oxide / Cleavage Products Compound->Oxidation Secondary Amine Oxidation Amidation Insoluble Oligomers Compound->Amidation NH-COOH Condensation Hydrolysis Acyclic Amino Acid Derivatives Compound->Hydrolysis Ether Ring Hydrolysis

Degradation pathways of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid under storage stress.

References

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:1

  • Substituted 1,4-Benzoxazepines, 1,5-Benzoxazocines, and N- and S-Variants Source: School of Chemistry, University of Bristol / Organic Letters URL:3

  • 4-benzyl-N-(sec-butyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide Safety Data Sheet Source: AK Scientific, Inc. URL:2

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis: Experimental Protocols vs. Predictive Models for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

Introduction and Structural Context The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors [1] and epigene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors [1] and epigenetic modulators, such as CBP/p300 bromodomain inhibitors [2]. The addition of a carboxylic acid moiety at the C-7 position significantly alters the electronic landscape of the aromatic ring, impacting both its physicochemical properties and its spectral signature.

For drug development professionals, accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. However, researchers often rely on in silico predictive models (e.g., DFT-GIAO or empirical additivity algorithms) during early-stage library design. This guide provides an objective comparison between empirically acquired high-fidelity 1 H and 13 C NMR data and standard predictive software models, highlighting the limitations of algorithms in accounting for dynamic ring conformations and solvent-solute interactions.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, NMR acquisition must follow a self-validating loop where parameters are dynamically adjusted based on the sample's physicochemical response. The following protocol outlines the exact methodology used to acquire the experimental data presented in this guide.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (purity >98%) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ is selected due to the compound's zwitterionic potential and the strong hydrogen-bonding nature of the carboxylic acid, which severely limits solubility in less polar solvents like CDCl 3​ .

Step 2: Instrument Calibration (Shimming and Tuning)

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning of the non-spin shims (Z1, Z2, Z3) until the DMSO residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Causality: High B 0​ homogeneity is critical for resolving the fine J-couplings of the aromatic protons (C6-H, C8-H, C9-H), which are essential for confirming the regiochemistry of the carboxyl substitution.

Step 3: 1 H NMR Acquisition

  • Action: Set the relaxation delay (D1) to 5 seconds. Acquire 16–32 scans (NS) with a spectral width of 15 ppm at 298 K.

  • Causality: A D1 of 5s ensures >5×T1 relaxation for most protons, allowing for quantitative integration. This is especially critical for broad, exchangeable protons (NH, COOH) that might otherwise integrate artificially low.

Step 4: 13 C NMR Acquisition

  • Action: Utilize a power-gated decoupling sequence (e.g., zgpg30) and set D1 to 2 seconds. Acquire a minimum of 1024 scans.

  • Causality: The quaternary carbons (C5a, C7, C9a, C=O) have long T1 relaxation times and lack direct Nuclear Overhauser Effect (NOE) enhancement from attached protons, requiring a higher number of scans to achieve an adequate signal-to-noise ratio (SNR).

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Optimize B0 homogeneity) A->B C 1D Acquisition (1H & 13C NMR) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phase/Baseline Correction) C->E D->E F Signal Assignment (Multiplet Analysis & Integration) E->F

Standardized workflow for high-fidelity 1D and 2D NMR data acquisition and processing.

Data Presentation: Experimental vs. Predicted Performance

The following tables compare the empirically derived NMR chemical shifts against standard in silico predictions (generated via standard empirical additivity algorithms like those found in ChemDraw/Mnova).

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionMultiplicityExperimental Shift (ppm)Predicted Shift (ppm)Δ (ppm)Coupling Constant (J in Hz)
C2-H2 t4.054.12-0.074.5
C3-H2 t3.103.05+0.054.5
C5-H2 s3.853.90-0.05-
N4-H br s2.80 - 3.202.50+0.50-
C6-H d7.857.92-0.072.0
C8-H dd7.787.80-0.028.5, 2.0
C9-H d7.056.95+0.108.5
COOH br s12.8012.50+0.30-
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
CarbonTypeExperimental Shift (ppm)Predicted Shift (ppm)Δ (ppm)
C2 CH 2​ 73.274.0-0.8
C3 CH 2​ 48.547.8+0.7
C5 CH 2​ 52.151.5+0.6
C5a Cq134.8136.2-1.4
C6 CH131.5130.8+0.7
C7 Cq124.5125.0-0.5
C8 CH132.0131.2+0.8
C9 CH119.8118.5+1.3
C9a Cq159.5161.0-1.5
C=O Cq167.2168.5-1.3

Mechanistic Insights and Causality Analysis

1. Deshielding Effects of the Carboxyl Group: The C7 position bears the electron-withdrawing carboxylic acid group. Through resonance and inductive effects, this group significantly deshields the ortho (C6, C8) protons. The experimental shift of C6-H (7.85 ppm) is markedly downfield compared to the unsubstituted benzoxazepine core (~7.1 ppm) [3]. Predictive models often underestimate the extensive intermolecular hydrogen-bonding networks formed in DMSO, leading to the observed Δ of +0.30 ppm for the COOH proton.

2. Conformation of the Oxazepine Ring: The 1,4-oxazepine ring adopts a twist-boat conformation in solution. This restricts the free rotation of the C5 benzylic protons. Depending on the temperature and solvent viscosity, this can result in a broadened singlet or an AB quartet. The experimental choice to run the NMR at 298 K usually yields a sharp singlet (3.85 ppm) due to rapid interconversion on the NMR timescale. However, literature notes that elevated temperatures are sometimes required to suppress rotameric double peaks arising from the nitrogen of the seven-membered ring [2].

3. Limitations of Predictive Models: While empirical prediction algorithms are highly accurate for rigid planar aromatics, they struggle with the dynamic ring-flipping of the 7-membered oxazepine ring. The largest 13 C discrepancies (e.g., C9a, Δ = -1.5 ppm; C5a, Δ = -1.4 ppm) occur at the bridgehead carbons, where the stereoelectronic effects of the adjacent heteroatoms (O, N) are highly dependent on the exact 3D conformation—a variable that simple 2D topological algorithms fail to capture accurately.

Assignment_Logic Start Unknown Peak Assignment HSQC HSQC Analysis (Direct C-H coupling) Start->HSQC COSY COSY Analysis (Vicinal H-H coupling) Start->COSY HMBC HMBC Analysis (Long-range C-H coupling) HSQC->HMBC Assign Final Structural Validation HMBC->Assign COSY->HMBC

Logic tree for multiplet resolution and peak assignment using 2D NMR correlation techniques.

Conclusion

While predictive NMR software provides an excellent starting point for structural hypothesis generation, the dynamic conformational behavior of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring necessitates empirical validation. The discrepancies observed—particularly at the bridgehead carbons and the exchangeable protons—highlight the critical need for rigorous, self-validating experimental protocols in modern drug discovery workflows.

References

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development. URL:[Link]

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one. PubChem Database. URL:[Link]

Comparative

Validating the Absolute Purity of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid: A Comparative Guide to qNMR vs. Traditional Methods

As pharmaceutical pipelines increasingly rely on complex bicyclic building blocks, the analytical rigor applied to intermediate validation must evolve. 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS: 933727-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex bicyclic building blocks, the analytical rigor applied to intermediate validation must evolve. 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS: 933727-06-1) is a critical synthetic intermediate[1]. Due to the presence of both a secondary amine and a carboxylic acid, this molecule exhibits polar, potentially zwitterionic behavior. Analyzing such compounds via traditional reversed-phase HPLC often requires complex buffered mobile phases or ion-pairing reagents, which can introduce UV artifacts, baseline instability, and relative quantification errors[2].

To establish absolute purity without the need for an identical, highly characterized reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. This guide objectively compares qNMR against legacy methods and provides a self-validating experimental protocol for assessing the purity of this benzoxazepine derivative.

Methodology Comparison: qNMR vs. Alternative Techniques

The choice of analytical technique fundamentally dictates whether you are measuring relative or absolute purity. qNMR operates as a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei generating that signal, bypassing the need for response factors[3].

Analytical Parameter1H qNMRHPLC-UVAcid-Base Titration
Quantification Type Absolute (Primary Ratio Method)Relative (Requires identical standard)Absolute (Stoichiometric)
Specificity High: Resolves distinct structural protonsModerate: Relies on chromatographic retentionLow: Cannot distinguish between different acids
Standard Required Universal Internal Standard (e.g., Maleic Acid)Analyte-specific Reference StandardStandardized Titrant (e.g., NaOH)
Sensitivity to Salts Invisible (unless protonated/organic)Invisible (UV-inactive)High interference (if acidic/basic)
Typical Accuracy ± 0.5% to 1.0%± 1.0% to 2.0%± 1.0% to 3.0%

The Scientific Rationale for qNMR (E-E-A-T)

As an Application Scientist, designing a qNMR experiment requires understanding the causality behind every parameter. A protocol is only as trustworthy as its underlying physics and chemistry.

Internal Standard Selection: Why Maleic Acid?

For the absolute quantification of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, the internal standard must not overlap with the analyte's signals. The analyte features aliphatic oxazepine ring protons (δ 3.0–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

According to the Bureau International des Poids et Mesures (BIPM) Internal Standard Reference Data (ISRD-01), Maleic Acid is the optimal choice[4]. It is highly stable, perfectly soluble in DMSO-d6, and produces a sharp, isolated singlet at δ 6.26 ppm (representing 2 protons)[5]. This places the standard's signal perfectly in the "clean" spectral window of the analyte.

Thermodynamic Relaxation (The D1 Delay)

A common pitfall in NMR quantification is signal saturation. For the integrated area to be strictly proportional to the molar concentration, the nuclear spin system must return to thermal equilibrium between pulses. The relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being measured[6]. Failing to account for T1​ will artificially suppress the signal of slower-relaxing protons, skewing the purity calculation.

Workflow A Gravimetric Prep (Analyte + Maleic Acid) B Dissolution (DMSO-d6) A->B C NMR Acquisition (90° Pulse, D1 > 5*T1) B->C D Spectral Processing (Phase & Baseline) C->D E Absolute Purity Calculation D->E

Workflow for qNMR purity validation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

Experimental Protocol: A Self-Validating System

This step-by-step methodology ensures metrological traceability and high precision[7],[8].

Step 1: Gravimetric Preparation
  • Use a calibrated microbalance with a readability of at least 0.01 mg.

  • Accurately co-weigh approximately 15.00 mg of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (Analyte) and 5.00 mg of Maleic Acid Certified Reference Material (Internal Standard) into a clean glass vial. Note: Record exact masses to five decimal places if possible.

Step 2: Dissolution
  • Add 600 µL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, ≥99.9% D).

  • Vortex the mixture until complete dissolution is visually confirmed. Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher (e.g., 600 MHz for optimal dispersion).

  • Pulse Angle: 90° (to maximize the signal-to-noise ratio)[6].

  • Relaxation Delay (D1): 60 seconds (ensures complete relaxation for both the maleic acid and the analyte's aromatic protons).

  • Number of Scans (NS): 32 to 64 (to achieve a Signal-to-Noise ratio > 250:1 for the integrated peaks).

  • Acquisition Time (AQ): ~3-4 seconds.

Step 4: Spectral Processing
  • Apply a Line Broadening (LB) factor of 0.1 Hz to the Free Induction Decay (FID) prior to Fourier Transformation[8].

  • Perform rigorous manual phase correction (zero and first order).

  • Apply a 5th-order polynomial baseline correction. A perfectly flat baseline is non-negotiable for accurate integration[8].

Step 5: Integration & Calculation

Integrate the Maleic Acid singlet at δ 6.26 ppm ( Istd​ ) and a well-resolved aromatic proton of the analyte, such as the isolated proton at position 6 or 8 (δ ~7.5 ppm, Ix​ ). Calculate the absolute mass fraction (Purity, Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the maleic acid CRM).

Logic cluster_0 qNMR Signal Selection & Integration IS Internal Standard: Maleic Acid Singlet @ 6.26 ppm (2H) Calc Molar Ratio Equation Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd IS->Calc Analyte Analyte: Benzoxazepine Deriv. Aromatic Signal @ ~7.5 ppm (1H) Analyte->Calc

Signal selection and calculation logic for determining analyte purity using a Maleic Acid standard.

Experimental Data: Performance Comparison

To demonstrate the efficacy of qNMR, a single batch of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid was analyzed using all three methodologies. The results highlight the inherent biases in traditional techniques.

Analytical MethodCalculated Purity (% w/w)Variance / ObservationCausality of Variance
1H qNMR (Maleic Acid IS) 98.4% ± 0.2% Baseline TruthDirect molar measurement; unaffected by UV response or salts.
HPLC-UV (Area Normalization) 99.6% ± 0.1% +1.2% OverestimationFails to detect UV-inactive impurities (e.g., residual inorganic salts or aliphatic solvents).
Acid-Base Titration 101.2% ± 0.4% +2.8% OverestimationResidual inorganic acids from synthesis artificially inflate the basic titer.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance, P
  • Purity by Absolute qNMR Instructions, American Chemical Society (ACS).
  • Stimuli Article (qNMR), US Pharmacopeia (USP).
  • A Guide to Quantit
  • 933727-06-1 | 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid, BLDpharm.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results, ResolveMass.
  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference D
  • A Comparative Guide to Analytical Techniques for Purity Assessment, Benchchem.

Sources

Safety & Regulatory Compliance

Safety

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid proper disposal procedures

Comprehensive Disposal Protocol for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid As a highly versatile bicyclic heterocycle, 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (and its protected derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

As a highly versatile bicyclic heterocycle, 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (and its protected derivatives, such as the Boc-protected analogue) is a frequent building block in medicinal chemistry and drug discovery. While this compound is not classified as an acutely toxic "P-listed" waste under the Environmental Protection Agency (EPA), it is a regulated chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), laboratories maintain "cradle-to-grave" responsibility for all generated waste[1]. Improper disposal not only violates federal regulations but also introduces severe risks of environmental contamination and laboratory accidents. This guide provides a self-validating, field-proven standard operating procedure (SOP) for the safe handling, containment, and disposal of this specific chemical class.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular characteristics of the waste. 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid contains both a secondary amine and a carboxylic acid, making it an amphoteric solid.

Table 1: Quantitative Data & Disposal Implications

PropertyValue / DescriptionDisposal Implication (Causality)
Molecular Formula C10H11NO3Non-halogenated organic solid. Must be segregated from halogenated waste to prevent the formation of corrosive gases during incineration and to minimize disposal costs[2].
Molecular Weight 193.20 g/mol [3]N/A
Physical State Solid (Powder)Prone to aerosolization. Dry sweep protocols must be used during spill cleanup to avoid creating a hazardous slurry[4].
Chemical Reactivity Weak Organic AcidIncompatible with strong oxidizers and strong inorganic bases. Mixing can lead to exothermic degradation and pressure buildup.
RCRA Classification Non-Hazardous / CharacteristicHandled as a regulated solid organic waste. Not P-listed or U-listed by name, but regulated under standard lab chemical waste protocols[5].

Note: If you are working with a halogenated derivative (e.g., 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid), the waste must be strictly classified as Halogenated Organic Waste .

Operational Disposal Workflow

The following flowchart illustrates the logical progression of waste from the laboratory bench to final destruction.

G N1 1. Waste Generation (Solid Organic Acid) N2 2. Segregation (Isolate from Oxidizers) N1->N2 N3 3. Containment (HDPE / Glass Jar) N2->N3 N4 4. RCRA Labeling (Full Chemical Name) N3->N4 N5 5. SAA Storage (< 55 Gal Limit) N4->N5 N6 6. EH&S Transfer & High-Temp Incineration N5->N6

Figure 1: Cradle-to-grave RCRA-compliant disposal workflow for solid organic laboratory waste.

Step-by-Step Disposal Methodology (SOP)

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure total compliance and safety.

Step 1: Segregation & Compatibility Verification
  • Action: Isolate the 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid waste from aqueous liquids, strong oxidizers, and heavy metals.

  • Causality: Even small amounts of incompatible materials can create a dangerous exothermic reaction if combined[1]. Furthermore, mixing solid organic waste with liquid solvent waste complicates the lab pack disposal process and violates standard segregation rules[6].

  • Validation Check: Visually inspect the waste accumulation area. Are there any liquid solvent bottles stored in the same secondary containment bin? If yes, separate them immediately.

Step 2: Containment Strategy
  • Action: Transfer the solid powder into a wide-mouth High-Density Polyethylene (HDPE) container or a clear glass jar[7].

  • Causality: Glass and HDPE are highly inert to weak organic acids[8]. Wide-mouth containers prevent spills during transfer and reduce the risk of aerosolizing the powder.

  • Validation Check: Ensure the container is no more than 80-90% full to allow for headspace expansion[4], and verify that the screw-cap is tightly secured. A container is only considered "closed" if it would not leak if tipped over[7].

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized Hazardous Waste tag to the container before adding the first gram of waste.

  • Causality: Unlabeled unknown chemicals are a massive liability and require expensive analytical testing to characterize before disposal[5].

  • Requirements:

    • The words "HAZARDOUS WASTE" must be clearly visible[4].

    • Write the full chemical name: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid. Do not use abbreviations, acronyms, or structural formulas[1].

    • Check the primary hazard box (e.g., "Irritant" or "Toxic").

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the labeled container in your designated laboratory SAA.

  • Causality: RCRA regulations mandate that waste must be stored at or near the point of generation and under the direct supervision of the operator generating the waste[7].

  • Validation Check: Ensure the total volume of non-acutely hazardous waste in your SAA does not exceed 55 gallons[6].

Step 5: EH&S Transfer and Final Disposition
  • Action: Once the container reaches 80% capacity, submit a pickup request to your Environmental Health & Safety (EH&S) department within 3 days[6].

  • Causality: EH&S will utilize licensed hazardous waste transporters to move the material to a RCRA-approved commercial disposal facility. For non-halogenated organic solids like this benzoxazepine derivative, the preferred and most environmentally sound final disposition is high-temperature incineration[2].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid powder on the lab bench or floor:

  • Do NOT use water initially: Adding water to the fine powder can create a difficult-to-clean, highly concentrated acidic slurry.

  • Dry Sweep: Put on appropriate PPE (nitrile gloves, safety goggles, particulate respirator if aerosolized). Carefully sweep the solid into a dustpan using a dedicated lab brush, minimizing dust generation.

  • Containment: Place the swept solid into a designated solid hazardous waste container[4].

  • Solvent Decontamination: Wipe down the contaminated surface with a compatible solvent (e.g., a 70% Ethanol/Water solution) to dissolve and remove trace residues.

  • Secondary Waste: Dispose of all contaminated paper towels and gloves in the solid chemical waste bin[4].

References

  • GAIACA: How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]4]

  • Central Washington University (CWU): Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]6]

  • MCF Environmental: Chemical and Laboratory Waste Disposal. Available at: [Link]1]

  • National Institutes of Health (NIH): Prudent Practices in the Laboratory - Management of Waste. Available at: [Link]5]

  • Environmental Protection Agency (EPA): Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Available at: [Link]2]

  • Rutgers University / ResearchGate: Hazardous Waste Disposal Policy / Procedures. Available at: [Link]7]

  • Nipissing University: Hazardous Materials Disposal Guide. Available at: [Link]8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.